1,2,2,6,6-Pentamethylpiperidin-4-one
Overview
Description
1,2,2,6,6-Pentamethylpiperidin-4-one is a chemical compound with the molecular formula C10H19NO . It is a member of piperidines .
Synthesis Analysis
The synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one involves several steps. Leonard and Hauck reacted phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which was then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine was then N-methylated using methyl iodide and potassium carbonate .
Molecular Structure Analysis
The molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-one consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and five methyl groups attached to the ring .
Chemical Reactions Analysis
1,2,2,6,6-Pentamethylpiperidin-4-one can participate in various chemical reactions. For instance, it has been used in the synthesis of photostable blue emitting naphthalimides, blue fluorescent naphthalimide pH chemosensors, crowded piperidines with intramolecularly hydrogen-bonded nitrogen, and spiropyrans and spirooxazines .
Physical And Chemical Properties Analysis
1,2,2,6,6-Pentamethylpiperidin-4-one has a molecular weight of 169.26 g/mol . It is a liquid with a boiling point of 187–188 °C .
Scientific Research Applications
Organic Reducing Agent
1,2,2,6,6-Pentamethylpiperidine (PMP) is an effective reducing agent for the radical chain conversion of primary bromoesters to esters. It addresses the inefficient reduction of tertiary bromoesters by adding an alkyl thiol, which facilitates hydrogen atom transfer between hindered alkyl centers (Amoli, Workentin, & Wayner, 1995).
Catalyst in Chemical Reactions
PMP acts as a hydride donor in palladium-catalyzed polyene cyclizations. This research shows its role in incorporating deuterium atoms into the monosubstituted product or inhibiting hydride transfer, thus allowing the second ring closure to occur in high yield (Lau, Andersen, & Keay, 2001).
Molecular Structure Analysis
The synthesis and analysis of derivatives of 1,2,2,6,6-pentamethylpiperidine, including their crystal and molecular structures, were explored to understand interactions within the molecules and their conformational properties (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).
Fluorescent Chemosensors
1,2,2,6,6-Pentamethylpiperidin-4-one derivatives have been used to create fluorescent chemosensors. These sensors exhibit "on-off" switching in fluorescence over a wide pH scale, making them effective for pH monitoring (Bojinov, Simeonov, & Georgiev, 2008).
Photostabilization of Polymers
The compound has been used in the photostabilization of low-density polyethylene films. It was involved in the grafting process on polyethylene films, enhancing the photo-stability of these materials (Mosnáček, Bertoldo, Kósa, Cappelli, Ruggeri, Lukáč, & Ciardelli, 2007).
Sensors for Metal Ions and Protons
Novel fluorescent compounds based on 1,2,2,6,6-pentamethylpiperidin-4-one have shown good sensor activity towards transition metal ions and protons. These compounds act as efficient "off-on" pH switchers and detectors for metal ions (Bojinov, Panova, & Chovelon, 2008).
Safety And Hazards
properties
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUORCGZFHNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287259 | |
Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,6,6-Pentamethylpiperidin-4-one | |
CAS RN |
5554-54-1 | |
Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2,6,6-Pentamethyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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